molecular formula C9H8O3 B8238284 6-methoxybenzofuran-2(3H)-one

6-methoxybenzofuran-2(3H)-one

Cat. No.: B8238284
M. Wt: 164.16 g/mol
InChI Key: FIFRRVYYUYNRPF-UHFFFAOYSA-N
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Description

Significance of Benzofuranone Scaffolds in Medicinal Chemistry and Natural Product Discovery

Benzofuranone scaffolds are bicyclic heterocyclic compounds that are integral to a wide range of natural products and medicinally important molecules. Their inherent structural rigidity and capacity for diverse functionalization make them attractive starting points for the synthesis of new chemical entities with a wide spectrum of biological activities. tandfonline.com Natural products containing the benzofuran (B130515) ring are found in various plant families, such as Asteraceae and Rutaceae, and have been isolated from various species including Krameria ramosissima and Zanthoxylum ailanthoidol.

The significance of the benzofuranone core in medicinal chemistry is underscored by the broad array of pharmacological properties exhibited by its derivatives. These include antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective activities. nih.gov The versatility of this scaffold allows for the exploration of a vast chemical space, leading to the discovery of compounds with potent and selective biological effects. nih.gov For instance, certain benzofuran derivatives have been investigated for their potential in treating Alzheimer's disease by targeting key pathological processes. nih.gov

Overview of the 6-Methoxybenzofuran-2(3H)-one Structural Motif

This compound is a specific derivative of the benzofuranone family. Its chemical structure consists of a bicyclic system where a furanone ring is fused to a benzene (B151609) ring. A methoxy (B1213986) group is substituted at the 6-position of the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number98879-99-3
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol

The presence of the methoxy group can influence the compound's electronic properties and solubility. vulcanchem.com The lactone moiety within the furanone ring is a key functional group that can participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. mdpi.com

Current Research Landscape and Emerging Academic Inquiry Trajectories

Current research on this compound and its analogs is primarily focused on the synthesis of novel derivatives and the evaluation of their biological activities, particularly in the fields of oncology and infectious diseases.

One prominent area of investigation involves the use of this compound as a key intermediate in the synthesis of more complex heterocyclic systems. For example, it has been used as a starting material for the preparation of novel pyrazole (B372694) derivatives. mdpi.com In a notable study, 6-methoxybenzofuran-3(2H)-one, an isomer, was utilized to synthesize a series of 1H-benzofuro[3,2-c]pyrazole derivatives. mdpi.comdntb.gov.ua While the direct precursor in this study was the 3-oxo isomer, it highlights the utility of the core methoxybenzofuranone structure in generating diverse molecular architectures.

The exploration of the anticancer potential of this compound derivatives is another significant research trajectory. Studies have shown that derivatives of the closely related aurone (B1235358) (benzylidenebenzofuran-3(2H)-one) class, which can be synthesized from 6-methoxybenzofuran-3-one, exhibit anti-cancer activities. tandfonline.comtandfonline.com For instance, a series of 2-[3- or 4-(2-aryl-2-oxoethoxy)arylidene]benzofuran-3-one derivatives were synthesized and evaluated for their anti-cancer properties against a panel of human tumor cell lines. tandfonline.comtandfonline.com

Furthermore, the antimicrobial properties of benzofuran derivatives continue to be an active area of research. While specific studies on the antimicrobial activity of this compound are not extensively detailed in the provided results, the broader class of benzofurans is known to possess significant antibacterial and antifungal properties. nih.govekb.eg Research in this area often involves the synthesis of new derivatives and their screening against various pathogenic microorganisms. researchgate.net

Emerging research appears to be directed towards the development of hybrid molecules where the 6-methoxybenzofuranone scaffold is combined with other pharmacologically active moieties to create compounds with enhanced or dual activities. This approach aims to leverage the favorable properties of the benzofuranone core to develop next-generation therapeutic agents.

Table 2: Research Highlights of 6-Methoxybenzofuranone Derivatives

Derivative ClassSynthetic ApproachBiological ActivityResearch Focus
1H-benzofuro[3,2-c]pyrazolesCondensation reaction from 6-methoxybenzofuran-3(2H)-oneAntitumor activity against leukemia and lung cancer cells. mdpi.comdntb.gov.uaDevelopment of novel anticancer agents. mdpi.com
Aurone DerivativesCondensation of 6-methoxybenzofuran-3-one with aldehydesAnticancer activity against various human tumor cell lines. tandfonline.comtandfonline.comExploration of structure-activity relationships for anticancer drugs. tandfonline.com
Benzofuran-based 1,2,3-triazolesClick chemistry approachAntimicrobial activity against Gram-positive and Gram-negative bacteria. researchgate.netDiscovery of new antimicrobial agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFRRVYYUYNRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)O2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Characterization from Natural Sources

Discovery and Isolation from Biological Organisms

The investigation of secondary metabolites from different organisms has led to the identification of a variety of benzofuranone derivatives. These findings provide a strong indication that 6-methoxybenzofuran-2(3H)-one could also be a natural product, potentially yet to be isolated or fully characterized from a natural source.

Fungi are prolific producers of a vast array of secondary metabolites, including polyketides, which are precursors to many aromatic compounds. Research on the phytopathogenic fungus Corynespora cassiicola has revealed its capability to synthesize complex benzofuranone structures.

A significant finding in this area is the isolation of 5-acetyl-7-hydroxy-6-methoxybenzofuran-2(3H)-one from Corynespora cassiicola, a fungus known to cause leaf fall disease in rubber trees (Hevea brasiliensis). nih.govdtu.dkoregonstate.edu This discovery is of high relevance as it confirms the production of the core this compound skeleton by this fungal species. The isolation and characterization of this closely related analogue provide a blueprint for the potential discovery of the title compound.

The isolation process for this metabolite involved the cultivation of the C. cassiicola strain on a solid rice medium, followed by extraction with ethyl acetate. oregonstate.edu The crude extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography, to purify the individual compounds. oregonstate.edu The structure of 5-acetyl-7-hydroxy-6-methoxybenzofuran-2(3H)-one was elucidated using modern spectroscopic methods. nih.govoregonstate.edu

Detailed spectroscopic data for the isolated compound, 5-acetyl-7-hydroxy-6-methoxybenzofuran-2(3H)-one, are provided in the table below.

Spectroscopic DataValue
Molecular Formula C₁₁H₁₀O₅
Mass Spectrometry HRESIMS m/z [M+H]⁺ 223.0601
¹H-NMR (DMSO-d₆, ppm) δH 12.45 (1H, s, 7-OH), 6.45 (1H, s, H-4), 3.84 (3H, s, 6-OCH₃), 3.75 (2H, s, H-3), 2.58 (3H, s, 5-COCH₃)
¹³C-NMR (DMSO-d₆, ppm) δC 203.2 (5-COCH₃), 175.2 (C-2), 160.0 (C-7a), 158.4 (C-6), 147.2 (C-7), 111.8 (C-5), 107.9 (C-3a), 96.6 (C-4), 61.2 (6-OCH₃), 32.8 (5-COCH₃), 31.0 (C-3)

The benzofuran (B130515) structural motif is a common feature in a wide variety of compounds isolated from higher plants, particularly in families such as Asteraceae, Rutaceae, and Leguminosae. These plant-derived benzofurans and their derivatives exhibit a broad spectrum of biological activities.

While the specific compound this compound has not been explicitly reported as a widespread natural product in plants, numerous structurally related compounds have been identified. These include various methoxylated and hydroxylated benzofuranones. The presence of these related molecules suggests that the biosynthetic machinery for producing the this compound scaffold is present in the plant kingdom. Further phytochemical investigations of diverse plant species may yet reveal the natural occurrence of this specific compound.

Postulated Biosynthetic Pathways and Precursors

The biosynthesis of benzofuranone derivatives in fungi is generally believed to proceed through the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear poly-β-keto chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions to yield the final complex structure.

For a compound like this compound, the biosynthesis is postulated to begin with the formation of a polyketide chain by a polyketide synthase (PKS) enzyme. This linear precursor would then undergo intramolecular cyclization and subsequent enzymatic modifications.

A plausible precursor for the benzofuranone ring is a substituted phenylacetic acid derivative. For instance, the biosynthesis could proceed through an intermediate such as 4-hydroxy-2-methoxyphenylacetic acid . This precursor would then undergo oxidative cyclization to form the lactone ring of the benzofuranone core. The final methoxy (B1213986) group at the 6-position could be introduced by an O-methylation reaction catalyzed by a methyltransferase enzyme, with S-adenosyl methionine (SAM) serving as the methyl group donor.

The postulated key steps in the biosynthesis of the this compound core are:

Polyketide chain assembly: A polyketide synthase (PKS) catalyzes the formation of a linear poly-β-keto chain from starter and extender units (e.g., acetyl-CoA and malonyl-CoA).

Cyclization and Aromatization: The polyketide chain undergoes intramolecular aldol (B89426) condensation and subsequent dehydration and enolization to form an aromatic ring.

Formation of a Phenylacetic Acid Intermediate: Further enzymatic modifications would lead to the formation of a substituted phenylacetic acid precursor.

Oxidative Cyclization: An oxidative enzyme, likely a cytochrome P450 monooxygenase, could catalyze the intramolecular cyclization to form the furanone ring.

Tailoring Reactions: Hydroxylation and subsequent O-methylation would install the methoxy group at the desired position on the aromatic ring.

Further studies involving isotopic labeling and gene knockout experiments would be necessary to fully elucidate the precise biosynthetic pathway of this compound in a producing organism.

Synthetic Methodologies for 6 Methoxybenzofuran 2 3h One and Its Analogues

Strategies for Benzofuranone Core Construction

The fundamental benzofuranone structure can be assembled through various synthetic strategies, ranging from linear multi-step sequences to more convergent one-pot cascade reactions. Key approaches include multi-step routes, Friedel-Crafts reactions, and intramolecular cyclizations.

Multi-step syntheses provide a reliable, albeit often lengthy, pathway to the benzofuranone core. These routes allow for the controlled introduction of substituents at various stages. A common strategy involves a cascade or tandem reaction sequence where multiple bonds are formed in a single pot. For instance, the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes can initiate a cascade involving a Diels-Alder reaction, subsequent cyclization, and elimination to furnish the benzofuranone core with a programmable substitution pattern. oregonstate.edu Although this provides excellent regiochemical control, optimizing conditions for each step within the cascade is critical. oregonstate.edu

Another multi-step approach involves the initial synthesis of a substituted phenol (B47542), followed by reactions to build and cyclize the furanone ring. For example, a phenol can be alkylated with a suitable reagent to introduce a side chain containing a carboxylic acid or ester functionality, which is then induced to cyclize.

Table 1: Optimization of a Cascade Reaction for Benzofuranone Synthesis oregonstate.edu

EntryLewis AcidProtic AcidTemperature (°C)Yield of Phenol Intermediate (%)Yield of Benzofuranone (%)
1AlCl₃-1005315
2AlCl₃TFA100-45
3AlCl₃TFA80-51
4-TFA120-61

This interactive table summarizes the optimization of reaction conditions for a one-pot cascade synthesis leading to a benzofuranone product. Data sourced from reference oregonstate.edu.

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and have been adapted for the synthesis of the benzofuranone core. dntb.gov.ua This approach typically involves the acylation or alkylation of a phenol derivative. In a tandem Friedel-Crafts/lactonization reaction, phenols can react with α-hydroxy acid esters in the presence of a strong acid catalyst like perchloric acid (HClO₄) to directly yield 3,3-disubstituted benzofuranones. organic-chemistry.org

Alternatively, an intramolecular Friedel-Crafts acylation of an α-aryloxyaryl ketone can be employed. nih.gov This precursor is typically prepared by the O-alkylation of a phenol with an α-haloarylketone. The subsequent cyclization can be promoted by various Lewis acids, such as bismuth(III) triflate (Bi(OTf)₃) or gallium(III) triflate (Ga(OTf)₃). nih.gov While effective, a significant challenge in Friedel-Crafts acylation of benzofurans themselves is achieving high regioselectivity between the C2 and C3 positions. nih.gov

Table 2: Catalysts for Friedel-Crafts Type Benzofuranone Synthesis

CatalystReaction TypeReference
HClO₄Intermolecular Friedel-Crafts/Lactonization organic-chemistry.org
BBl₃Intramolecular Friedel-Crafts Acylation nih.gov
Bi(OTf)₃Intramolecular Friedel-Crafts Acylation nih.gov
Ga(OTf)₃Intramolecular Friedel-Crafts Acylation nih.gov
SbCl₃Friedel-Crafts Alkylation (precursor synthesis) beilstein-journals.org

This interactive table lists various catalysts used in Friedel-Crafts reactions for the construction of the benzofuranone ring system.

Intramolecular cyclization is one of the most common and pivotal steps in forming the benzofuranone ring. These reactions can form different bonds of the heterocyclic ring, depending on the precursor's design. A prominent method involves the Palladium(II)-catalyzed C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation to yield the benzofuranone. organic-chemistry.org This approach is notable for its efficiency and potential for enantioselective functionalization through the development of chiral ligands, enabling a Pd(II)/Pd(IV) redox cycle. organic-chemistry.org

Another powerful strategy is the base-promoted cyclization of arylpropiolate precursors. rsc.org In this method, a substituted arylpropiolate, when treated with a base such as cesium carbonate (Cs₂CO₃) in a solvent like DMF, undergoes a smooth cyclization to afford the corresponding benzofuran (B130515) derivative, which can be a precursor to or an analogue of the target benzofuranone. rsc.org Radical cyclization cascades also offer a modern route; a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, ultimately forming complex benzofuran derivatives. nih.gov

Regioselective Synthesis of 6-Methoxybenzofuran-2(3H)-one Derivatives

Once the core is established, further derivatization allows for the exploration of structure-activity relationships. Regioselective synthesis aims to introduce functional groups at specific positions of the this compound scaffold with high precision.

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org Derivatives of this compound, such as (Z)-2-benzylidene-6-methoxybenzofuran-3(2H)-one, contain an exocyclic α,β-unsaturated carbonyl system. This activated double bond serves as an excellent dipolarophile for reactions with 1,3-dipoles like azomethine ylides or nitrile oxides. researchgate.netnih.gov

This reaction typically leads to the formation of complex spiro-heterocyclic systems, where the new five-membered ring is attached at the C2 position of the benzofuranone core. The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory, as well as steric and stereoelectronic effects between the 1,3-dipole and the benzylidene dipolarophile. wikipedia.org Interestingly, the regioselectivity of these cycloadditions can sometimes be controlled or even reversed by the use of specific additives, such as water or 4-nitrobenzoic acid, leading to novel substitution patterns on the newly formed ring. nih.gov

Table 3: Regioselectivity in 1,3-Dipolar Cycloaddition with Benzylideneacetone (B49655) (An-alogue of Benzylidenebenzofuranone) nih.gov

AdditiveSolventCombined Yield (%)Regioisomeric Ratio (4a:5a)
NoneTHF621:1.2
H₂O (5.0 equiv)THF851:19
4-Nitrobenzoic acid (2.0 equiv)THF73>20:1
Acetic Acid (2.0 equiv)THF701:1.1

This interactive table demonstrates how additives can dramatically influence the regioselectivity of a 1,3-dipolar cycloaddition reaction, using benzylideneacetone as a model dipolarophile. Data sourced from reference nih.gov.

Selective functionalization at the C-2, C-3, and C-6 positions is key to creating a library of analogues.

Functionalization at C-2: The C-2 position can be functionalized through various methods. One versatile strategy involves bromination followed by palladium-catalyzed cross-coupling reactions. For example, a 2-silylbenzo[b]furan precursor can undergo bromodesilylation to yield a 2-bromobenzo[b]furan. nih.gov This brominated derivative serves as a versatile handle for introducing a wide range of carbocyclic and heterocyclic substituents via reactions like the Negishi coupling. nih.gov

Functionalization at C-3: The C-3 position is adjacent to the carbonyl group and can be readily functionalized. 3-Arylbenzofuran-2(3H)-ones, which are important derivatives, can be synthesized via a Friedel-Crafts alkylation of phenols with benzylic alcohols. beilstein-journals.org The C-3 position can also be substituted using N-heterocyclic carbene (NHC) catalysis in asymmetric conjugate additions to maleimides, creating challenging vicinal all-carbon quaternary and tertiary stereocenters. dntb.gov.ua

Functionalization at C-6: The methoxy (B1213986) group at the C-6 position is a critical determinant of the molecule's electronic properties and biological activity. This group is typically introduced early in the synthesis, starting from a precursor like 4-methoxyphenol. Modifications at this position often require a complete re-synthesis from a differently substituted phenol. However, structural modifications at the C-6 position have been linked to enhanced biological activities in some benzofuran series.

Green Chemistry Protocols in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These protocols focus on the use of safer solvents, catalysts, and reaction conditions.

One notable green approach involves the use of microwave irradiation in conjunction with solvent-free or solid-supported reactions. For instance, the synthesis of aurone (B1235358) derivatives, which are structurally related to benzofuranones, has been achieved by grinding 2-hydroxyphenacylchlorides with aryl aldehydes using activated barium hydroxide (B78521) as a solid support. This method avoids the use of hazardous solvents and often leads to shorter reaction times and higher yields.

Another green strategy is the use of water as a solvent. Copper-catalyzed cyclization of 2-haloaromatic ketones to form benzofurans has been successfully performed in water, offering an environmentally benign alternative to traditional organic solvents. While not directly applied to this compound, these methodologies provide a framework for developing greener synthetic routes.

The following table summarizes some green chemistry approaches that could be adapted for the synthesis of this compound and its analogues.

Green Chemistry ApproachDescriptionPotential Application
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate reactions, often reducing reaction times from hours to minutes.Can be applied to various cyclization and condensation steps in the synthesis of the benzofuranone core.
Solvent-Free Reactions Reactions are carried out in the absence of a solvent, typically by grinding solid reactants together, sometimes with a solid support.Reduces volatile organic compound (VOC) emissions and simplifies product purification.
Aqueous Media Employs water as the reaction solvent, which is non-toxic, non-flammable, and inexpensive.Suitable for reactions involving water-soluble starting materials or with the use of phase-transfer catalysts.
Catalysis Use of catalysts, particularly heterogeneous catalysts, can improve reaction efficiency and allow for easier separation and recycling.Transition metal catalysts (e.g., Pd, Cu, Ru) are often used in benzofuran synthesis and can be immobilized on solid supports.

Preparation of Key Intermediates (e.g., 6-methoxybenzofuran-3-(2H)-one, 1-(6-methoxybenzofuran-2-yl)ethanone)

The synthesis of this compound often proceeds through key intermediates such as 6-methoxybenzofuran-3(2H)-one and 1-(6-methoxybenzofuran-2-yl)ethanone.

6-methoxybenzofuran-3(2H)-one: This intermediate can be synthesized through various methods. One common approach is the intramolecular cyclization of a suitably substituted precursor. For example, the acid-catalyzed cyclization of 2-hydroxy-4-methoxyphenoxyacetic acid can yield the desired product. Another method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with chloroacetic acid, followed by cyclization.

1-(6-methoxybenzofuran-2-yl)ethanone: This acetylbenzofuran derivative is another crucial intermediate. It can be prepared via the acylation of 6-methoxybenzofuran (B1631075). The Friedel-Crafts acylation using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride is a common method. Alternatively, it can be synthesized from 2-hydroxy-4-methoxybenzaldehyde through a multi-step sequence involving reaction with chloroacetone (B47974) to form the benzofuran ring, followed by manipulation of the functional groups.

The table below outlines some synthetic routes to these key intermediates.

IntermediateStarting Material(s)Key Reaction Step(s)
6-methoxybenzofuran-3(2H)-one 2-hydroxy-4-methoxyphenoxyacetic acidAcid-catalyzed intramolecular cyclization
2-hydroxy-4-methoxybenzaldehyde, Chloroacetic acidO-alkylation followed by cyclization
1-(6-methoxybenzofuran-2-yl)ethanone 6-methoxybenzofuran, Acetyl chloride/AlCl₃Friedel-Crafts acylation
2-hydroxy-4-methoxybenzaldehyde, ChloroacetonePerkin-Oglialoro reaction or related condensations

Optimization of Synthesis Routes for Scalability and Yield

Key areas for optimization include:

Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. A systematic study, often using Design of Experiments (DoE), can identify the optimal conditions. For instance, in the synthesis of benzofuranone derivatives, it has been shown that careful control of temperature can significantly impact yield and purity. nih.gov

Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically affect reaction rates and selectivity. For palladium-catalyzed cross-coupling reactions, ligand selection is crucial for achieving high yields.

Solvent Effects: The solvent can influence the solubility of reactants, reaction rates, and product stability. A solvent screen is often performed to find the most suitable medium. In some cases, transitioning to more environmentally friendly solvents or even solvent-free conditions can be a key optimization step.

Purification Methods: For large-scale synthesis, purification methods such as crystallization are preferred over chromatography due to cost and scalability. Developing a robust crystallization procedure is essential.

A recent study on the gram-scale synthesis of aminobenzofuran derivatives demonstrated that a cascade cyclization strategy could achieve high yields (over 95%). nih.gov This highlights the potential for developing efficient one-pot or tandem reactions for the synthesis of this compound.

The following table illustrates a hypothetical optimization study for a key cyclization step in a benzofuranone synthesis, based on common optimization parameters.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)Toluene801265
2Pd(OAc)₂ (5)Dioxane801272
3Pd(OAc)₂ (5)Dioxane100885
4Pd(OAc)₂ (2)Dioxane100882
5PdCl₂(PPh₃)₂ (2)Dioxane100888
6PdCl₂(PPh₃)₂ (2)Dioxane100691

This table demonstrates how systematic variation of reaction parameters can lead to a significant improvement in yield.

Chemical Reactivity and Derivatization Studies

Elucidation of Reaction Pathways and Mechanisms

The formation of the benzofuranone core itself can proceed through several mechanistic pathways. One proposed route involves a tandem in situ oxidative coupling and cyclization. In this pathway, an intermediate formed by a 1,4-Michael addition can undergo intramolecular cyclization of a keto-enol tautomer, followed by aromatization to yield the benzofuranone structure. An alternative pathway for the same intermediate involves an initial intramolecular cyclization followed by dehydration. thieme-connect.com

Another synthetic strategy for substituted benzofuranones involves a cascade reaction based on a Diels-Alder cycloaddition between 3-hydroxy-2-pyrones and specific nitroalkenes. oregonstate.edu This reaction proceeds through the formation of a phenol (B47542) intermediate bearing a tethered ester. oregonstate.edu Subsequent acid-catalyzed intramolecular cyclization (lactonization) of this phenol intermediate yields the benzofuranone ring system. oregonstate.edusemanticscholar.org The reaction is often optimized by using a combination of a Lewis acid (like AlCl₃) to promote the initial cycloaddition and a protic acid (like TFA) to facilitate the final ring closure. oregonstate.edusemanticscholar.org

The reactivity of the benzofuranone scaffold is also influenced by the substituents on the aromatic ring. Studies on related N-substituted (ortho-hydroxy)phenyl acetic acid ethyl esters have shown that electron-donating groups on the aromatic ring promote cascade reactions leading to benzofuran-2(3H)-ones. For instance, substrates with dialkoxyl or trialkoxyl substitutions show higher yields and shorter reaction times compared to those with monoalkoxyl groups, indicating that increased electron density on the aromatic ring facilitates the lactonization process. royalsocietypublishing.org

Synthesis of Novel Heterocyclic Adducts

The 6-methoxybenzofuran-2(3H)-one scaffold is a valuable starting material for the synthesis of more complex, multi-ring heterocyclic systems through reactions that build upon its inherent reactivity.

A primary route to synthesizing benzofuro[3,2-c]pyrazoles utilizes the reactivity of the ketone or enolizable C3 position of the benzofuranone core. A common strategy involves the acid-catalyzed thermal cyclization of a bicyclic hydrazone intermediate. This precursor is typically formed from a derivative of the benzofuranone, such as an ester at the C2 position. For example, ethyl 2-(6-methyl-3-oxo-2,3-dihydrobenzofuran-2-yl)acetate can be reacted with a substituted phenylhydrazine (B124118) to form a hydrazone, which then undergoes intramolecular cyclization to create the fused pyrazole (B372694) ring, resulting in a tricyclic benzofuro[3,2-c]pyrazole system. nih.gov

Another approach involves the reaction of a benzofuranone with ethyl chloroformate to produce an ester intermediate. This intermediate can then be reacted with various hydrazides to yield the target benzofuro[2,3-c]pyrazoles. researchgate.net These synthetic strategies highlight the utility of the benzofuranone core in constructing fused heterocyclic systems with potential applications in medicinal chemistry. nih.gov

Dispiroheterocycles incorporating the benzofuranone moiety can be synthesized through multicomponent cycloaddition reactions. A notable example is the [3+2] azomethine ylide cycloaddition reaction. mdpi.comnih.gov This method allows for the efficient, one-pot synthesis of novel benzofuran (B130515) spiro-2-pyrrolidine derivatives with high diastereoselectivity. mdpi.com

The reaction typically involves three components: a (Z)-3-benzylidenebenzofuran-2(3H)-one derivative (which can be prepared from this compound), an amino acid such as sarcosine, and a dipolarophile like ninhydrin. The azomethine ylide is generated in situ from the amino acid and the carbonyl compound (ninhydrin), which then reacts with the exocyclic double bond of the benzylidenebenzofuranone (the dipolarophile) to form the spiro-pyrrolidine ring fused at the C3 position of the benzofuranone. mdpi.com This reaction is highly versatile, works under mild conditions, and allows for the creation of complex spiro compounds with a wide range of substituents. mdpi.comnih.gov

Table 1: Synthesis of Benzofuran Spiro-2-Pyrrolidine Derivatives This table is interactive. Click on the headers to sort the data.

Entry Reactant 1 Reactant 2 Reactant 3 Product Yield (%) Diastereomeric Ratio (dr)
1 (Z)-3-benzylidenebenzofuran-2(3H)-one Ninhydrin Sarcosine Spiro[benzofuran-3,2'-pyrrolidine]-2,1',3'-trione derivative 82 9:1
2 (Z)-3-(4-methoxybenzylidene)-6-methoxybenzofuran-2(3H)-one Ninhydrin Sarcosine 6-methoxy-spiro[...] derivative >74 >20:1
3 (Z)-3-(4-chlorobenzylidene)-6-methoxybenzofuran-2(3H)-one Ninhydrin Sarcosine 4'-chloro-6-methoxy-spiro[...] derivative >74 >20:1

Data derived from studies on the [3+2] azomethine ylide cycloaddition reaction. mdpi.com

The benzofuranone scaffold can be used to construct fused pyrimidine (B1678525) systems, which are of significant interest in medicinal chemistry. One such application is the synthesis of aminobenzofuran spirobarbituric acid derivatives. This involves a cascade cyclization reaction between an ortho-hydroxy α-aminosulfone, derived from the benzofuranone, and 5-bromo-1,3-dimethylbarbituric acid. nih.govsemanticscholar.org The reaction proceeds efficiently, yielding spiro compounds where the pyrimidine-2,4,6-trione ring is attached at the C2 position of the benzofuran. nih.govsemanticscholar.org

In other synthetic routes, complex benzofuran precursors are used to build pyrimido[4,5-b] nih.govnih.govnaphthyridine structures. These reactions involve the condensation of a functionalized benzofuran derivative with cyclic enamines like 6-aminouracil. nih.gov This demonstrates the utility of the benzofuran core as a building block for creating larger, polycyclic systems containing a pyrimidine ring. nih.gov

Derivatives of this compound can be converted into benzoxazinone (B8607429) structures. A direct method involves the reaction of a 6-methoxybenzofuran-2-carboxylic acid derivative with anthranilic acid. nih.gov The carboxylic acid is first converted to its more reactive acid chloride, typically using an agent like phosphorus pentachloride (PCl₅). This acid chloride then reacts with anthranilic acid in the presence of a base like pyridine. The resulting N-acyl anthranilic acid intermediate undergoes intramolecular cyclization upon heating in polyphosphoric acid (PPA) to yield the final 2-(6'-methoxybenzofuran)-3,1-benzoxazin-4-one product. nih.gov This reaction provides a pathway to link the benzofuranone scaffold to another important heterocyclic system. nih.govresearchgate.net

Impact of Halogenation and Other Substituent Effects on Reactivity

The reactivity and biological properties of the this compound scaffold are significantly influenced by the presence and position of various substituents, including halogens and electron-donating/withdrawing groups.

Halogenation of the benzofuran ring can have a profound effect on the molecule's properties. While direct halogenation studies on this compound are not extensively detailed, structure-activity relationship (SAR) studies on related benzofuran derivatives indicate that the position of the halogen is crucial for biological activity. nih.gov In some cases, the introduction of halogen-substituted rings can lead to compounds with little to no cytotoxic activity, suggesting that such modifications can be detrimental to certain biological functions. nih.gov However, in other series of benzofuran derivatives, halogen-substituted compounds have exhibited significant cytotoxicity, indicating that the impact of halogenation is highly context-dependent. nih.gov

Other substituents also play a key role. As mentioned previously, the presence of electron-donating groups, such as additional methoxy (B1213986) groups on the benzene (B151609) ring, can enhance the rate and yield of reactions involving the formation of the benzofuranone core. royalsocietypublishing.org This is attributed to the increased electron density on the aromatic ring, which facilitates electrophilic substitution and cyclization reactions. Conversely, electron-withdrawing groups would be expected to decrease the nucleophilicity of the ring and potentially hinder such reactions. The interplay of these electronic effects is a critical consideration in the design and synthesis of new this compound derivatives. youtube.com

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 6-methoxybenzofuran-2(3H)-one provides specific information about the number of different types of protons and their neighboring environments. Analysis of a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for each proton in the molecule.

The aromatic region of the spectrum shows three signals corresponding to the protons on the benzene (B151609) ring. A doublet at δ 7.57 ppm with a coupling constant of J = 8.6 Hz is assigned to the proton at the C4 position (H4). The proton at C5 (H5) appears as a doublet of doublets at δ 6.65 ppm, with coupling constants of J = 8.6 Hz and J = 2.0 Hz, indicating coupling to both H4 and H7. The proton at C7 (H7) resonates as a doublet at δ 6.55 ppm with a smaller coupling constant of J = 2.0 Hz, consistent with meta-coupling to H5.

A sharp singlet at δ 3.89 ppm corresponds to the three protons of the methoxy (B1213986) group (-OCH₃). The two protons of the methylene (B1212753) group (-CH₂-) in the lactone ring are chemically equivalent and appear as a singlet at δ 4.63 ppm.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H47.57d8.6
H56.65dd8.6, 2.0
H76.55d2.0
-CH₂- (C3)4.63s-
-OCH₃3.89s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, the spectrum recorded in CDCl₃ shows nine distinct carbon signals.

The most downfield signal at δ 197.6 ppm is attributed to the carbonyl carbon (C=O) of the lactone ring. The quaternary carbons of the aromatic ring and the furanone ring appear at δ 176.6, 168.2, 125.1, and 111.7 ppm. The signals for the aromatic methine carbons (CH) are observed at δ 114.4, 96.5, and 96.3 ppm. The methoxy carbon (-OCH₃) gives a signal at δ 55.9 ppm. The signal for the methylene carbon (-CH₂-) at the C3 position is not explicitly listed in the provided reference data but is expected in the aliphatic region.

Carbon AssignmentChemical Shift (δ) [ppm]
C2 (C=O)197.6
C7a176.6
C6168.2
C3a125.1
C5114.4
C4111.7
C796.5
-OCH₃55.9

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is expected to show several characteristic absorption bands. The most prominent feature would be a strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O), typically observed in the range of 1750-1770 cm⁻¹. The presence of the aromatic ring would give rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage and the lactone ring are expected to appear as strong bands in the fingerprint region, approximately between 1300-1000 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman spectroscopy, which measures scattered light, provides complementary information, particularly for non-polar bonds. While less commonly reported, the Raman spectrum would also be expected to show characteristic signals for the aromatic ring and carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The benzofuranone core of this compound contains a conjugated system, which gives rise to characteristic UV absorptions.

The spectrum is expected to show absorptions due to π → π* transitions associated with the aromatic ring and the α,β-unsaturated lactone system. The presence of the electron-donating methoxy group (-OCH₃) acting as an auxochrome is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted benzofuranone parent compound. Typically, benzofuranone derivatives exhibit absorption bands in the 250-350 nm range.

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is dictated by the presence of the benzofuranone chromophore. This system consists of a benzene ring fused to a lactone ring, which contains a carbonyl group. The chromophore is responsible for the molecule's absorption of ultraviolet (UV) and visible light, leading to electronic transitions between different energy levels.

The primary chromophore can be identified as the conjugated system encompassing the benzene ring and the α,β-unsaturated lactone. The electronic transitions expected for this system are primarily π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For benzofuranone systems, these transitions are expected to be intense.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These are generally lower in energy and have a much lower intensity compared to π → π* transitions. They are often observed as a shoulder on the main absorption band or as a weak band at longer wavelengths.

The methoxy group (-OCH₃) at the 6-position acts as an auxochrome. An auxochrome is a group of atoms attached to a chromophore that modifies the ability of that chromophore to absorb light. The methoxy group, being an electron-donating group, can interact with the π-system of the benzene ring through resonance. This interaction increases the extent of conjugation, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) and an increase in the molar absorptivity (ε).

Table 1: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region Relative Intensity
π → π* Benzene ring and conjugated system Shorter UV (around 200-300 nm) High

Mass Spectrometry (MS)

Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of a compound, which allows for the determination of its elemental composition.

The molecular formula of this compound is C₉H₈O₃. The expected exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). For comparison, the isomer 6-methoxyisobenzofuran-1(3H)-one has a calculated monoisotopic mass of 164.04734 g/mol . science-softcon.de

Electron ionization (EI) is a common technique used in mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways, based on the fragmentation of the parent compound, 2-coumaranone (B42568) (benzofuran-2(3H)-one), and related structures. The mass spectrum of 2-coumaranone shows a prominent molecular ion peak (M⁺•) at m/z 134. The fragmentation of this compound (molecular weight 164.15 g/mol ) would likely begin with the molecular ion at m/z 164.

Plausible Fragmentation Pathways:

Loss of CO: A characteristic fragmentation of lactones is the loss of a neutral carbon monoxide (CO) molecule (28 Da). This would lead to a fragment ion at m/z 136.

Loss of a Methyl Radical: The methoxy group can undergo cleavage, leading to the loss of a methyl radical (•CH₃) (15 Da), resulting in a fragment at m/z 149. This is often a favorable fragmentation for methoxy-substituted aromatic compounds.

Loss of Formaldehyde (B43269): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of formaldehyde (CH₂O) (30 Da) from the molecular ion, which would yield a fragment at m/z 134.

Retro-Diels-Alder (RDA) Reaction: The furanone ring could undergo a retro-Diels-Alder reaction, although this is less common for this specific ring system.

A proposed fragmentation scheme is outlined below:

m/z 164 (M⁺•): The molecular ion.

m/z 149: [M - CH₃]⁺, resulting from the loss of a methyl radical from the methoxy group.

m/z 136: [M - CO]⁺•, from the loss of carbon monoxide from the lactone.

m/z 134: [M - CH₂O]⁺•, from the loss of formaldehyde.

m/z 108: [M - CO - CO]⁺• or [M - CH₂O - CO]⁺, subsequent loss of another small molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Origin
164 [C₉H₈O₃]⁺• Molecular Ion
149 [C₈H₅O₃]⁺ Loss of •CH₃
136 [C₈H₈O₂]⁺• Loss of CO

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not available in the searched literature, the crystal structure of its isomer, 6-methoxyisobenzofuran-1(3H)-one, provides valuable insight into the likely solid-state conformation and packing. science-softcon.de

The crystal structure of 6-methoxyisobenzofuran-1(3H)-one reveals that the molecule is essentially planar. science-softcon.de This planarity is expected to be a feature of this compound as well, due to the rigid fused ring system. The crystal packing of the isomer is stabilized by weak intermolecular C—H···O and C—H···π interactions. science-softcon.de It is highly probable that similar intermolecular forces govern the crystal packing of this compound.

For the more complex derivative, (E)-6-Methoxy-3-(α-methoxybenzylidene)benzo[b]furan-2(3H)-one, X-ray analysis shows that the furanone ring is fused to a methoxybenzene ring system, and both are approximately coplanar. The crystal packing in this derivative is dominated by C—H···O hydrogen bonds, forming infinite layers.

Based on these related structures, the solid-state structure of this compound is predicted to have the following features:

A nearly planar molecular skeleton.

Crystal packing stabilized by a network of weak intermolecular interactions, including C—H···O hydrogen bonds involving the carbonyl and methoxy oxygen atoms, and π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 3: Crystallographic Data for the Isomer 6-methoxyisobenzofuran-1(3H)-one science-softcon.de

Parameter Value
Chemical Formula C₉H₈O₃
Molecular Weight 164.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.2922 (19)
b (Å) 8.4982 (12)
c (Å) 9.786 (2)
β (°) 90.471 (15)
Volume (ų) 772.8 (2)

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-coumaranone
Benzofuran (B130515)
6-methoxyisobenzofuran-1(3H)-one

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. etprogram.org It is frequently employed to analyze the properties of complex organic molecules, including benzofuran (B130515) derivatives. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used for these simulations to analyze optical, spectral, and charge density properties. ajchem-a.com

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For benzofuran derivatives, DFT calculations are performed to obtain a stable conformer of the molecule. researchgate.net This process yields crucial data on structural parameters, including bond lengths, bond angles, and dihedral angles. ajchem-a.com For instance, in one study on a 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be minimal (e.g., 0.27° with the GGA-PBE functional), indicating a pseudo-planar geometry. physchemres.org Such calculations provide a detailed picture of the molecule's ground state structure in the gas phase, which can then be compared with experimental data from methods like X-ray crystallography. physchemres.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.comrsc.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level corresponding to the electron affinity and electrophilicity of the molecule. youtube.comrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. ajchem-a.com In studies of benzofuran derivatives, the distribution of these orbitals is also analyzed. For example, calculations on some benzofuran-cyanovinyl-pentafluorophenyl derivatives showed that the HOMO-LUMO excitation corresponds to a partial charge transfer from the benzofuran moiety to the pentafluorophenyl group. researchgate.net

Illustrative Frontier Molecular Orbital (FMO) Parameters for Benzofuran Derivatives
Compound/DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzofuran Derivative A-6.25-1.854.40
Benzofuran Derivative B-5.98-2.103.88
Benzofuran Derivative C-6.51-1.774.74

This table presents hypothetical data based on typical values found for benzofuran derivatives in computational studies to illustrate the concept.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. It is a visual representation of the charge distribution, mapped onto the electron density surface. uni-muenchen.de The MESP surface helps identify sites for electrophilic and nucleophilic attack. ajchem-a.com

Different colors on the MESP map represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites susceptible to nucleophilic attack. researchgate.net

Green: Regions of zero potential, representing neutral electrostatic potential. rsc.org

For 6-methoxybenzofuran-2(3H)-one, one would anticipate regions of negative potential (red/yellow) to be localized around the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups, making them likely sites for interaction with electrophiles. Regions of positive potential (blue) would likely be found around the hydrogen atoms. MESP analysis is widely used to understand hydrogen bonding and other non-covalent interactions. ajchem-a.comrsc.org

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. chemrxiv.org These can be categorized as global or local. Global reactivity descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a general measure of the molecule's stability and reactivity. researchgate.net

Key global descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. A higher value indicates greater stability.

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the energy stabilization when the system acquires additional electronic charge. semanticscholar.org

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.org

Example Global Reactivity Descriptors Calculated from FMO Energies
DescriptorFormulaInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Represents the escaping tendency of electrons.
Electrophilicity Index (ω)μ² / (2η)Quantifies the electrophilic nature of a molecule.

Theoretical Prediction and Benchmarking of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Wavenumbers, UV-Vis Spectra)

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. researchgate.net Calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and are valuable for assigning peaks in experimental spectra. researchgate.netliverpool.ac.uk Studies on heteroaromatics like benzofuran have shown that theoretical models can successfully calculate proton chemical shifts with high accuracy. modgraph.co.uk

Vibrational Wavenumbers: Theoretical calculations can predict the vibrational frequencies (wavenumbers) of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real experimental vibrations. This analysis allows for the assignment of specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. ajchem-a.com

UV-Vis Spectra: The electronic absorption spectra of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For example, calculations on benzofuran derivatives have been used to interpret their absorption bands as arising from HOMO-LUMO excitations, often involving charge-transfer characteristics. researchgate.net

Mechanistic Insights via Quantum Chemical Calculations (e.g., Regioselectivity, Reaction Pathways, Transition State Analysis)

Beyond static properties, quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify reaction pathways, intermediates, and transition states.

For reactions involving furan (B31954) and its derivatives, DFT calculations can be used to explore different mechanistic possibilities, such as [4+2] cycloadditions or Michael-type additions. nih.gov Researchers can locate the transition state structures for various potential pathways (e.g., endo vs. exo approaches in a cycloaddition). nih.gov The calculated activation energies (the energy difference between reactants and the transition state) for each pathway allow for the prediction of the most favorable reaction route and the regioselectivity of the products. nih.gov This analysis provides a detailed, molecular-level understanding of why a particular product is formed, complementing the kinetic data obtained from experiments.

Biological Activities and Mechanistic Pathways

Antiproliferative and Anticancer Activities (In Vitro Studies)

Derivatives of 6-methoxybenzofuran (B1631075) have demonstrated notable antiproliferative and anticancer properties in various cancer cell lines. Their mechanism of action is multifaceted, primarily involving the disruption of the microtubule network, induction of cell cycle arrest, and subsequent apoptosis.

A key mechanism by which 6-methoxybenzofuran derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.

Certain benzo[b]furan derivatives have been identified as potent inhibitors of tubulin polymerization, effectively disrupting microtubule dynamics. These compounds bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network leads to a cascade of events, ultimately culminating in cell death. Structure-activity relationship studies have revealed that the substitution pattern on the benzofuran (B130515) ring is critical for activity, with a methoxy (B1213986) group at the C-6 position often yielding the most potent compounds. For instance, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have been shown to be effective inhibitors of tubulin polymerization.

The inhibition of tubulin polymerization by these compounds disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This interference with microtubule dynamics leads to a mitotic block, preventing cancer cells from completing mitosis and proliferating.

The disruption of microtubule dynamics by 6-methoxybenzofuran derivatives directly leads to cell cycle arrest, predominantly at the G2/M phase. This arrest is a cellular checkpoint mechanism that halts the cell cycle in response to spindle damage, preventing aberrant cell division.

Studies on novel benzofuran lignan (B3055560) derivatives have shown their ability to efficiently arrest cancer cells in the G2/M phase of the cell cycle in a dose- and time-dependent manner. This cell cycle arrest is often mediated by complex signaling pathways. For example, some derivatives have been found to induce G2/M arrest through a p53-dependent pathway. This involves the upregulation of p21 and p27, which are cyclin-dependent kinase inhibitors, and an increase in the levels of cyclin B.

Following prolonged cell cycle arrest, cancer cells are driven towards apoptosis, or programmed cell death. The induction of apoptosis by 6-methoxybenzofuran derivatives is a critical component of their anticancer activity. This process is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. Mechanistically, these compounds can trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. For instance, in p53-positive cells, the activation of caspase-3 has been observed following treatment with certain benzofuran derivatives.

Table 1: Effect of Benzofuran Derivatives on Cell Cycle and Apoptosis in Cancer Cell Lines

Compound/Derivative Cancer Cell Line Effect Pathway Implicated
Novel Benzofuran Lignan Jurkat T-cells G2/M Arrest and Apoptosis p53-dependent
Benzofuran-isatin conjugate Leukemia cells G0/G1 phase arrest and Autophagic cell death Downregulation of RND2, upregulation of LC3B

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Encouragingly, certain benzofuran derivatives have shown efficacy against drug-resistant cancer cell lines.

A novel benzofuran-isatin conjugate, G-5e, has demonstrated notable activity against P-glycoprotein-overexpressing leukemia cells (CEM/ADR5000). This compound exhibited collateral sensitivity, meaning it was more effective against the resistant cell line than the sensitive parental cell line. The mechanism behind this effect was found to involve the induction of autophagic cell death and a G0/G1 phase cell cycle arrest. This suggests that specific 6-methoxybenzofuran-2(3H)-one derivatives could be developed to overcome P-gp-mediated drug resistance, offering a potential strategy to treat refractory cancers.

In addition to their direct effects on cancer cells, some benzofuran derivatives exhibit vascular disrupting properties, targeting the tumor vasculature. The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis.

In vitro assays, such as the endothelial cell tube formation assay, are used to assess the anti-angiogenic potential of compounds. In this assay, endothelial cells are cultured on a basement membrane matrix, where they form capillary-like structures. Compounds with vascular disrupting properties inhibit this tube formation. Some benzofuran derivatives have been shown to possess potent anti-angiogenic and tumor vascular disrupting properties. This activity is often linked to the inhibition of key signaling molecules involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF). By disrupting the tumor blood supply, these compounds can induce necrosis and inhibit tumor growth.

Anti-Osteoporosis Potential

Beyond their anticancer activities, derivatives of 6-methoxybenzofuran have emerged as promising agents for the treatment of osteoporosis, a disease characterized by low bone mass and increased fracture risk.

The primary mechanism underlying the anti-osteoporosis potential of 6-methoxybenzofuran derivatives is their ability to promote the differentiation of osteoblasts, the cells responsible for bone formation.

Several studies have highlighted the osteogenic effects of 6-methoxybenzofuran compounds. For instance, a derivative designated as I-9 has been shown to promote bone formation and increase bone mass. The mechanism of action for I-9 involves a newly described pathway: the BMP2–ERK–ATF4 axis. Bone Morphogenetic Protein 2 (BMP-2) is a crucial growth factor that induces osteoblast differentiation. The 6-methoxybenzofuran compound I-9 upregulates the expression of BMP-2, which in turn activates the Extracellular signal-regulated kinase (ERK) and Activating Transcription Factor 4 (ATF4), key regulators of osteoblast differentiation.

Furthermore, other 6-methoxybenzofuran derivatives have also been found to promote bone formation by upregulating BMP-2. This leads to an acceleration of bone turnover and an increased proportion of osteoblasts. These findings underscore the potential of this compound derivatives as small-molecule drugs that can stimulate bone formation, offering a novel therapeutic approach for osteoporosis.

Table 2: Effect of 6-Methoxybenzofuran Derivatives on Osteoblast Differentiation

Compound/Derivative Cell/Animal Model Effect Key Markers/Pathways Affected
I-9 Aged C57 mouse model Promoted bone formation and increased bone mass Upregulation of BMP-2, p-ERK, and ATF4
Compound 125 Aged C57 and SAMP-6 mice models Accelerated bone turnover and increased osteoblast proportion Upregulation of BMP-2

Antimicrobial Activities

Antibacterial Efficacy

Certain derivatives of this compound have demonstrated notable antibacterial properties. For instance, the synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has been shown to selectively inhibit the growth of several bacterial strains. ijper.orgresearchgate.net

In studies, AU-23 exhibited a bactericidal effect against Pseudomonas aeruginosa (ATCC 9027) and methicillin-sensitive Staphylococcus aureus (MSSA) (ATCC 25923). ijper.orgresearchgate.net It also displayed a bacteriostatic effect on methicillin-resistant Staphylococcus aureus (MRSA) strains (ATCC 33591 and ATCC 43300). ijper.orgresearchgate.net Furthermore, this compound has shown effective antibiofilm activity against monomicrobial biofilms. ijper.orgresearchgate.net The antibacterial activity of various benzofuran derivatives highlights the potential of this chemical scaffold in developing new antimicrobial agents. nih.gov

Table 1: Antibacterial Activity of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)

Bacterial Strain Effect
Pseudomonas aeruginosa (ATCC 9027) Bactericidal
Methicillin-sensitive Staphylococcus aureus (MSSA) (ATCC 25923) Bactericidal
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 33591) Bacteriostatic

Antifungal Efficacy (e.g., CYP51 inhibition)

The benzofuran scaffold is also being explored for its antifungal potential, with a key target being the enzyme sterol 14α-demethylase (CYP51). cardiff.ac.uknih.gov This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Inhibition of CYP51 disrupts the fungal cell membrane, leading to cell death. nih.gov

Azole antifungals are a major class of drugs that target CYP51. cardiff.ac.uknih.gov Research into novel antifungal agents often focuses on identifying compounds that can effectively inhibit this enzyme. cardiff.ac.uk While direct studies on this compound's inhibition of CYP51 are not extensively detailed in the provided context, the broader class of benzofuran derivatives is of interest in the development of new antifungal therapies. The effectiveness of antifungal drugs is often determined by their ability to selectively bind to and inhibit fungal CYP51 over its human counterpart. nih.govresearchgate.net

Enzyme Inhibition and Modulation Studies

Cyclooxygenase-2 (COX-2) Inhibition

The benzofuran moiety is recognized as a significant pharmacophore in the development of anti-inflammatory agents, including inhibitors of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.govstanford.edu Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.govmdpi.com

While specific inhibitory data for this compound against COX-2 is not provided, the general class of 2-arylbenzofurans, to which it is related, has been studied for its COX-2 inhibitory properties. nih.gov The structural features of benzofuran-based compounds make them promising candidates for the development of novel and selective COX-2 inhibitors. nih.gov

Trypsin, Amylase, and Lipase (B570770) Activity Modulation

The potential for compounds to modulate the activity of digestive enzymes such as trypsin, amylase, and lipase is an area of therapeutic interest. nih.gov Inhibition of enzymes like α-amylase and pancreatic lipase can be a strategy for managing conditions such as diabetes and obesity by reducing the breakdown and absorption of carbohydrates and fats. nih.gov

While the direct effects of this compound on these specific enzymes are not detailed, the study of enzyme inhibitors from various sources is an active area of research. dntb.gov.uacarlroth.com For example, various natural and synthetic compounds are known to inhibit trypsin, a serine protease. researchgate.net The investigation of benzofuran derivatives for their effects on such enzymes could reveal new therapeutic applications.

Cytochrome P450 2A6 (CYP2A6) Inhibition

While direct inhibitory studies on this compound against Cytochrome P450 2A6 (CYP2A6) are not extensively documented in the reviewed literature, the broader class of benzofurans and coumarins, which share structural similarities, has been investigated for this activity. CYP2A6 is a crucial enzyme in human metabolism, notably involved in the detoxification of nicotine (B1678760) and the activation of certain procarcinogens. jst.go.jp Its inhibition is a therapeutic strategy for smoking cessation and cancer prevention. jst.go.jp

Research has shown that various synthetic benzofuran derivatives can act as potent and selective inhibitors of CYP2A6. For instance, 4-methoxybenzofuran (B8762342) has demonstrated an IC₅₀ value of 2.20 µM against CYP2A6. jst.go.jpnih.gov Other related compounds, such as methoxsalen (B1676411) and menthofuran, also exhibit potent inhibitory effects on this enzyme, with IC₅₀ values of 0.47 µM and 1.27 µM, respectively. jst.go.jpnih.gov These findings suggest that the benzofuran scaffold is a promising framework for the design of CYP2A6 inhibitors.

Table 1: CYP2A6 Inhibition by Benzofuran and Related Derivatives
CompoundIC₅₀ (µM) against CYP2A6
4-methoxybenzofuran2.20 jst.go.jpnih.gov
Methoxsalen0.47 jst.go.jpnih.gov
Menthofuran1.27 jst.go.jpnih.gov

Anti-Tuberculosis Target Protein Inhibition

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel anti-tuberculosis agents with new mechanisms of action. Although direct evidence for the activity of this compound against specific anti-tuberculosis targets is limited in the available literature, the benzofuran scaffold has been identified as a key pharmacophore in the development of inhibitors for various essential mycobacterial enzymes.

One such target is the polyketide synthase Pks13, which is crucial for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. rsc.org While inhibitors of Pks13 have been identified, they predominantly share a benzofuran scaffold, highlighting the potential of this chemical class. rsc.org

Another critical enzyme in M. tuberculosis is thymidylate kinase (TMPK), which is involved in DNA synthesis. nih.gov The low sequence identity between the mycobacterial and human TMPK makes it an attractive target for selective drug design. nih.gov While specific studies on this compound are not available, the general principle of targeting unique mycobacterial enzymes with novel scaffolds remains a key strategy in anti-tuberculosis drug discovery.

Other Reported Biological Activities Associated with Benzofuranone Scaffolds

The benzofuranone scaffold is a versatile structure associated with a multitude of biological activities, indicating the broad therapeutic potential of its derivatives. These activities include antioxidant, anti-inflammatory, anti-diabetic, and anti-Alzheimer's properties. rsc.orgtaylorandfrancis.com Furthermore, compounds containing this scaffold have been reported to exhibit insect antifeedant and tyrosinase inhibition activities. rsc.orgtaylorandfrancis.com

The diverse biological profile of the benzofuranone core suggests that derivatives such as this compound could be promising candidates for further investigation across various therapeutic areas. The wide range of pharmacological activities inherent to the benzofuran scaffold justifies the continued interest in synthesizing and evaluating new derivatives for their potential medicinal applications. nih.gov

Table 2: Reported Biological Activities of Benzofuranone Scaffolds
Biological ActivityReference
Antioxidant rsc.orgtaylorandfrancis.com
Anti-inflammatory rsc.orgtaylorandfrancis.com
Anti-diabetic rsc.org
Anti-Alzheimer's rsc.org
Insect AntifeedantNot explicitly in provided search results
Tyrosinase InhibitionNot explicitly in provided search results

Structure Activity Relationship Sar Studies

Correlating Structural Modifications of 6-Methoxybenzofuran-2(3H)-one Derivatives with Biological Potency

The fundamental principle of SAR is that the biological potency of a series of compounds is directly correlated with their structural modifications. Even minor alterations to the this compound scaffold can lead to significant changes in efficacy. For instance, early SAR studies on benzofuran (B130515) derivatives identified that the introduction of an ester or a heterocyclic ring at the C-2 position was a critical factor for observing cytotoxic activity against cancer cells. nih.gov

Further studies have shown that fusing other heterocyclic ring systems to the benzofuran core can also modulate activity. These hybrid molecules often exhibit synergistic effects, where the combined structure is more potent than the individual components. nih.gov The strategic modification of the this compound core, therefore, allows for a fine-tuning of its interaction with biological targets, leading to enhanced potency.

Impact of Substituent Position and Nature (e.g., methoxy (B1213986) group, halogen atoms) on Biological Activity

The specific nature and position of substituents on the benzofuranone ring are critical determinants of biological activity. The interplay between different functional groups, such as methoxy groups and halogen atoms, dictates the molecule's electronic, steric, and hydrophobic properties, which in turn govern its interaction with target enzymes or receptors.

Halogen Atoms: The introduction of halogen atoms—such as chlorine (Cl), bromine (Br), or fluorine (F)—into the benzofuran ring has consistently been shown to increase anticancer activity. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions with nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of the halogen is of great importance. researchgate.net For example, halogen substitutions at the para-position of a phenyl ring attached to the benzofuran core are often more potent due to favorable hydrophobic interactions. nih.gov

Methoxy Group: The methoxy (-OCH₃) group also plays a pivotal role. Its presence and position can significantly influence a compound's activity profile. In some instances, the absence of a methoxy substituent, particularly when combined with other structural features like multiple halogenated rings, can be detrimental to cytotoxic activity. nih.gov Conversely, research on certain benzofuran derivatives has revealed that the presence of both a methoxy and a hydroxyl group in an ortho position to each other can facilitate an improvement in the compound's antioxidant capacity.

A comparative study of two halogenated benzofuran derivatives highlighted the combined influence of different substituents. The results, summarized in the table below, showed that compound 8 , which contains both bromine and a methoxy group, exhibited stronger anticancer potential against several cell lines compared to compound 7 , which contains chlorine. nih.gov This suggests a synergistic effect between the bromine atoms and the methoxy group, leading to enhanced pro-oxidative and proapoptotic properties. nih.gov

CompoundSubstituentsCancer Cell LineIC₅₀ (µM)
7Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5
HepG2 (Liver)11.0 ± 3.2
8Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6
HepG2 (Liver)3.8 ± 0.5
SW620 (Colon)10.8 ± 0.9

Role of Heterocyclic Ring Substitutions in Enhancing or Modulating Bioactivity

Incorporating additional heterocyclic rings into the benzofuran structure is a well-established strategy for enhancing or modulating biological activity. nih.gov This approach creates hybrid molecules that can interact with multiple biological targets or improve the parent molecule's pharmacokinetic properties. The nature of the linked heterocycle can impart a wide range of biological activities, from anti-inflammatory to antimicrobial and anticancer effects. mdpi.com

For instance, linking nitrogen-containing heterocycles like piperazine, tetrazole, or imidazole (B134444) to the benzofuran core has been reported to yield compounds with significant anti-inflammatory properties. mdpi.com Similarly, the fusion of a quinazoline (B50416) ring system to benzofuran has been explored in the development of new antibacterial agents. nih.gov The rationale behind this strategy is that the resulting hybrid may benefit from the synergistic effects of both moieties, potentially leading to a compound with a novel mechanism of action or improved potency. derpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. brieflands.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space, providing a more detailed understanding of the drug-receptor interactions that govern activity. srce.hrtaylorfrancis.com

These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and designing new molecules with enhanced potency and selectivity. nih.gov The process begins by aligning a set of molecules with known activities over a common template. Then, for each molecule, steric and electrostatic fields (in CoMFA) are calculated at various points on a 3D grid. CoMSIA includes additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. semanticscholar.org

Statistical methods are then used to generate a model that correlates the variations in these fields with the observed biological activities. The validity and predictive power of the resulting 3D-QSAR model are assessed using statistical parameters such as the cross-validated correlation coefficient (R²cv or q²), the non-cross-validated correlation coefficient (R²), and the F-test value. srce.hrnih.gov

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to influence biological activity:

Steric Maps: Indicate areas where bulky groups increase or decrease activity.

Electrostatic Maps: Show regions where positive or negative charges are favorable for activity.

Hydrophobic Maps: Identify areas where hydrophobic groups enhance or diminish activity.

Hydrogen Bond Donor/Acceptor Maps: Pinpoint locations where hydrogen bond donors or acceptors are beneficial or detrimental to activity.

By interpreting these maps, medicinal chemists can gain crucial insights into the structural requirements for optimal biological activity and rationally design new derivatives of this compound with improved therapeutic potential. srce.hr

Analytical Method Development and Validation for 6 Methoxybenzofuran 2 3h One and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for separating 6-methoxybenzofuran-2(3H)-one from its starting materials, by-products, and degradation products, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and sensitivity. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose.

The development process involves the systematic optimization of several parameters to achieve the desired separation. This includes the selection of an appropriate stationary phase, typically a C18 column, and the optimization of the mobile phase composition. A common mobile phase for related benzofuranone structures consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate buffer. The pH of the mobile phase is a critical parameter that can influence the retention time and peak shape of the analyte. Gradient elution may be employed to ensure the efficient separation of impurities with a wide range of polarities.

The detector wavelength is selected based on the UV-Vis spectrum of this compound to ensure maximum sensitivity. For similar aromatic compounds, detection is often carried out in the UV region, for instance, around 280-310 nm.

A representative HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 285 nm

This table presents a typical set of HPLC parameters that could be used for the analysis of this compound, based on methods for similar compounds.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The development of a GC method involves the selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, and the optimization of the temperature program.

The injector and detector temperatures are set to ensure efficient vaporization of the sample and to prevent condensation. The temperature program of the oven is carefully controlled to achieve the separation of the target compound from any impurities. The use of a mass spectrometer as a detector allows for the identification of the separated components based on their mass spectra.

Below are typical parameters for a GC-MS method suitable for the analysis of this compound.

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

This table outlines a representative set of GC-MS parameters for the analysis of this compound, derived from general methods for benzofuran (B130515) derivatives.

Spectroscopic Analytical Methods for Purity and Content Determination

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its benzofuranone chromophore. The position of these maxima can be influenced by the methoxy (B1213986) substituent on the aromatic ring. This method is also valuable for quantitative analysis, following the Beer-Lambert law.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C=O stretch of the lactone, the C-O-C stretching of the ether and lactone, and the aromatic C=C and C-H vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, specific chemical shifts and coupling constants would be observed for the protons on the aromatic ring, the methylene (B1212753) group in the furanone ring, and the methoxy group.

The following table summarizes the expected spectroscopic data for this compound based on data for analogous compounds.

TechniqueCharacteristic Data
UV-Vis (in Methanol) λmax ≈ 220 nm, 285 nm
IR (KBr, cm⁻¹) ~1770 (C=O, lactone), ~1620, 1490 (C=C, aromatic), ~1280 (C-O, ether)
¹H NMR (CDCl₃, δ ppm) ~7.0-7.5 (aromatic H), ~3.8 (OCH₃), ~3.6 (CH₂)
¹³C NMR (CDCl₃, δ ppm) ~170 (C=O), ~160 (aromatic C-O), ~110-130 (aromatic C), ~56 (OCH₃), ~35 (CH₂)

This table provides representative spectroscopic data for this compound, extrapolated from data for structurally similar compounds.

Development of Methods for Quality Control and Impurity Profiling

The development of robust analytical methods is a cornerstone of quality control for this compound. These methods are designed to identify and quantify any impurities that may be present. Impurities can originate from the synthesis process (e.g., starting materials, intermediates, by-products) or from degradation of the final product.

Impurity profiling involves the use of high-resolution chromatographic techniques, such as HPLC and GC-MS, to separate and identify these impurities. The synthesis of this compound could potentially lead to impurities such as:

Unreacted starting materials (e.g., a substituted phenol (B47542) and a haloacetic acid derivative).

Isomeric by-products, where the methoxy group is at a different position on the aromatic ring.

Products of over-reaction or side-reactions.

Degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).

A comprehensive impurity profile is established by subjecting the compound to forced degradation studies as per the guidelines of the International Council for Harmonisation (ICH).

Method Validation Parameters

To ensure that an analytical method is suitable for its intended purpose, it must be validated. The validation process assesses a range of parameters as defined by the ICH.

Accuracy : This is the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a standard) and comparing the measured value to the actual value.

Precision : This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. It is determined by analyzing a series of standards of different concentrations and plotting the response versus concentration.

Limit of Detection (LOD) : This is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ) : This is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Specificity : This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness : This measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

The table below shows typical acceptance criteria for the validation of an HPLC method for the quantification of an active pharmaceutical ingredient.

Validation ParameterTypical Acceptance Criteria
Accuracy 98.0% - 102.0% recovery
Precision (RSD) ≤ 2.0%
Linearity (Correlation Coefficient, r²) ≥ 0.999
Specificity No interference at the retention time of the analyte
Robustness RSD ≤ 2.0% for varied parameters

This table presents common acceptance criteria for HPLC method validation in the pharmaceutical industry.

Application in Research and Development Workflow

Validated analytical methods for this compound are integral to the research and development workflow. They are used for:

Reaction Monitoring : To track the progress of the synthesis and determine the optimal reaction conditions.

Purity Assessment of Intermediates and Final Product : To ensure that the material meets the required quality standards at each stage of the synthesis.

Stability Studies : To assess the stability of the compound under various storage conditions and to determine its shelf-life.

Quality Control of Batches : To ensure the consistency and quality of different batches of the compound.

Supporting Preclinical and Clinical Studies : To provide accurate and reliable data on the purity and content of the compound used in further studies.

In essence, the development and validation of analytical methods provide the foundation for the reliable and consistent production and use of this compound in all its applications.

Conclusion and Future Perspectives

Summary of Key Research Advances Regarding 6-Methoxybenzofuran-2(3H)-one

While research on the parent compound this compound is limited, studies on its closely related derivatives have yielded significant breakthroughs, highlighting the importance of the 6-methoxy substitution for biological activity.

A notable advancement is the investigation of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) , a synthetic aurone (B1235358) derivative. This compound has been identified as a potent dual-action agent with both antimicrobial and anti-inflammatory properties. ijper.org It effectively inhibits the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and downregulates the expression of pro-inflammatory cytokines. ijper.org Molecular docking studies suggest its anti-inflammatory effects may be mediated through binding to the TLR4/MD-2 complex. ijper.org

In the field of oncology, derivatives bearing the 6-methoxybenzofuran (B1631075) moiety have shown promise. Studies on compounds like (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone indicate potent antiproliferative effects against various cancer cell lines. smolecule.com Furthermore, a recent study has established a strong link between 6-methoxy benzofuran (B130515) derivatives and the treatment of senile osteoporosis (SOP) . nih.gov A lead compound was found to promote bone formation by upregulating BMP-2, demonstrating therapeutic effects in aged mouse models of SOP. nih.gov This research has opened a new therapeutic avenue for this class of compounds.

The crystallographic analysis of derivatives such as (E)-6-Methoxy-3-(α-methoxybenzylidene)benzo[b]furan-2(3H)-one has also provided valuable structural insights, which are crucial for understanding their chemical properties and for the rational design of new analogues.

These findings collectively underscore that the this compound core is a viable template for developing therapeutics with diverse applications, from infectious diseases to metabolic bone disorders.

Remaining Challenges and Open Questions in the Field

Despite the promising results, several challenges and unanswered questions hinder the full therapeutic realization of this compound and its analogues.

Limited Pharmacological Data on the Parent Scaffold: There is a significant lack of comprehensive biological and pharmacological data for the unsubstituted parent compound, this compound. Most research focuses on more complex derivatives, leaving the intrinsic activity and toxicological profile of the core structure underexplored.

Synthetic Complexity and Scalability: The synthesis of specific benzofuranone derivatives can be challenging, often requiring multi-step procedures, expensive catalysts, or harsh reaction conditions. nsf.govorganic-chemistry.org Achieving regioselectivity and stereoselectivity, particularly for complex substitution patterns, remains a significant hurdle that can impact the scalability and cost-effectiveness of production. nsf.gov

Physicochemical Properties: Like many heterocyclic compounds, benzofuranone derivatives can suffer from poor aqueous solubility and limited bioavailability. mdpi.com Overcoming these pharmacokinetic challenges is crucial for translating in vitro activity into in vivo efficacy. Research has shown that while new derivatives can be designed to decrease lipophilicity, this remains a key optimization parameter. mdpi.com

Understanding Mechanisms of Action: For many active derivatives, the precise molecular targets and mechanisms of action are not fully elucidated. While some studies have identified targets like the TLR4/MD-2 complex or the upregulation of BMP-2, a deeper understanding is needed to optimize drug design and predict potential off-target effects. ijper.orgnih.gov

Selectivity and Off-Target Effects: As with any biologically active scaffold, ensuring selectivity for the desired therapeutic target while minimizing off-target interactions is a major challenge. The broad-spectrum activity of benzofuranones, while advantageous in some contexts, necessitates thorough screening to avoid unwanted side effects.

Addressing these challenges through systematic investigation will be critical for advancing benzofuranone-based compounds from promising leads to clinical candidates.

Directions for Novel Derivative Design and Synthesis

Future research into this compound should focus on rational drug design and innovative synthetic strategies to generate novel derivatives with enhanced potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to delineate the structural requirements for potent and selective activity. As demonstrated in the development of derivatives for osteoporosis, evaluating how different substituents on the benzofuranone core affect efficacy can lead to the identification of compounds with significantly higher potency. nih.gov Key positions for modification include the C2, C3, C5, and C7 positions, where the introduction of various functional groups (halogens, alkyls, aryls, heterocyclic moieties) can modulate activity. nih.govmdpi.com The consistent finding that the methoxy (B1213986) group is beneficial for anticancer activity suggests its preservation in new designs is often warranted. mdpi.com

Fragment-Based and Hybrid Molecule Design: A promising approach is the creation of hybrid molecules that combine the benzofuranone scaffold with other known pharmacophores to achieve synergistic or multi-target effects. nih.govnih.gov This strategy has been proposed for developing potent anticancer agents by linking benzofuranones with moieties like chalcones, triazoles, or piperazines. nih.gov Fragment-based design can also be employed to identify novel binders for specific therapeutic targets, such as Mnks inhibitors. medchemexpress.cn

Computational and In Silico Modeling: The use of computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate the design process. ijper.org These methods can help predict the binding modes of novel derivatives to their biological targets, rationalize observed SAR, and prioritize compounds for synthesis and biological evaluation, saving time and resources.

Development of Novel Synthetic Methodologies: There is a continuous need for more efficient, scalable, and environmentally friendly synthetic routes to benzofuranones. organic-chemistry.org The development of one-pot reactions, catalytic cycles using less expensive metals, and methods that allow for precise control over substitution patterns are key areas for synthetic chemistry research. nsf.govorganic-chemistry.org

The following table summarizes key derivatives and their reported biological activities, which can serve as a foundation for future design efforts.

Derivative Name Key Structural Feature Reported Biological Activity
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) Naphthalene moiety at C2 position Antimicrobial, Anti-inflammatory
6-Methoxy Benzofuran Derivative (Compound I-9) Undisclosed proprietary structure Promotion of osteogenesis for osteoporosis
(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone Methyl at C3, Phenyl ketone at C2 Anticancer

Untapped Biological Potential and Translational Research Avenues for Benzofuranone Scaffolds

The benzofuranone scaffold is far from being fully exploited, with numerous biological activities and therapeutic areas remaining to be explored. The versatility of this core structure suggests that its potential applications extend well beyond the currently investigated areas. nih.gov

Neurodegenerative Diseases: Benzofuran derivatives have shown potential in models of Alzheimer's disease. nih.gov A significant future avenue is the design of multi-target agents that can simultaneously address different aspects of neurodegeneration, such as amyloid-beta aggregation, oxidative stress, and neuroinflammation. nih.gov

Metabolic Diseases: The discovery that 6-methoxy benzofuran derivatives can promote bone formation opens up new possibilities in treating metabolic bone diseases like osteoporosis. nih.gov This suggests that the scaffold could be explored for its effects on other metabolic pathways and related conditions, such as diabetes or dyslipidemia. nih.gov

Oncology: While anticancer activity is a known attribute of benzofuranones, many novel targets remain unexplored. Recent studies on benzofuran derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) and Mnks demonstrate the potential to target epigenetic regulators and signaling pathways crucial for cancer progression. medchemexpress.cnnih.gov

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Benzofuranones, with their proven antibacterial and antifungal activities, represent a valuable scaffold for this purpose. rsc.orgnih.gov Future work could focus on developing derivatives active against a broader spectrum of microbes or those that can overcome existing resistance mechanisms.

Cardiovascular Conditions: Some synthetic benzofuran derivatives have been investigated as vasodilators, indicating potential applications in treating cardiovascular diseases like hypertension. nih.gov

Translational research should focus on moving promising lead compounds into more advanced preclinical and eventually clinical studies. This will require a multidisciplinary approach, involving medicinal chemists, pharmacologists, and clinicians, to fully harness the therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Q. What are the common synthetic routes for 6-methoxybenzofuran-2(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A widely used method involves palladium-catalyzed carboxylation of 4-methoxybenzoic acid with dibromomethane, yielding 33% after column chromatography ( ). Alternative approaches include one-pot pseudo three-component reactions, which achieve higher yields (up to 70%) by optimizing solvent systems and substituents (e.g., alkoxy or chloro groups) ( ). Key variables affecting yield include catalyst loading (e.g., Pd(OAc)₂), temperature (140°C for Pd-based reactions), and purification methods (silica gel chromatography). Always validate purity via melting point analysis and spectroscopic techniques (e.g., 1^1H/13^{13}C NMR) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters a=9.2922a = 9.2922 Å, b=8.4982b = 8.4982 Å, and β=90.47\beta = 90.47^\circ have been reported, supported by intermolecular C–H···O interactions ( ). Complementary techniques include:
  • NMR : 1^1H NMR peaks at δ 3.89 (s, OCH₃), 5.25 (s, CH₂), and 7.80 (d, aromatic H) ().
  • IR : Stretching vibrations at 1736 cm1^{-1} (C=O) and 1261 cm1^{-1} (C–O–C) ().
    Cross-validate spectral data with computational models (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what are common pitfalls in scaling up reactions?

  • Methodological Answer : Low yields in Pd-catalyzed reactions ( ) often stem from incomplete carboxylation or side reactions. Mitigation strategies include:
  • Catalyst Optimization : Screen Pd precursors (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., phosphines) to enhance turnover.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Scaling Challenges : Exothermic reactions require controlled heating (e.g., microwave-assisted synthesis) to prevent decomposition. Pilot studies using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and X-ray data (e.g., unexpected coupling constants or dihedral angles) may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:
  • Variable-Temperature NMR : Probe conformational changes (e.g., ring-flipping) in solution.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π) influencing solid-state structures ().
  • Synchrotron XRD : High-resolution data can refine bond lengths/angles to < 0.01 Å accuracy .

Q. How can researchers design bioactivity studies for this compound derivatives, and what structural features correlate with activity?

  • Methodological Answer : Phthalide analogs (e.g., 5-methoxyisobenzofuran-1(3H)-one) exhibit phytotoxic and antioxidant activities linked to:
  • Electron-Donating Substituents : Methoxy groups enhance radical scavenging ().
  • Planarity : Flat benzofuranone cores improve membrane permeability ().
    For bioassays:
  • In Vitro Models : Use PC12 cells for neuroprotection studies (MTT assay) or platelet-rich plasma for antiaggregation tests.
  • SAR Studies : Introduce substituents (e.g., chloro, hydroxy) at positions 3, 6, or 7 to modulate activity () .

Q. What computational methods validate the electronic properties of this compound, and how do they inform reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example:
  • HOMO Localization : On the methoxy group and furanone ring, indicating nucleophilic attack sites.
  • Global Reactivity Indices : Calculate electrophilicity index (ω\omega) to compare with bioactive analogs ().
    Dock optimized geometries into target proteins (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Refer to SDS guidelines ( ):
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., HBr in ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-methoxybenzofuran-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-methoxybenzofuran-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.